1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine
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Overview
Description
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and an aziridine moiety
Preparation Methods
The synthesis of 1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the chlorine atom onto the phenyl ring.
Attachment of the Aziridine Moiety: The aziridine group can be introduced via nucleophilic substitution reactions, where an aziridine precursor reacts with the chlorinated phenyl intermediate.
Final Assembly: The final step involves the coupling of the aziridine-substituted phenyl group with the pyrrolidine core under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The aziridine moiety can participate in ring-opening reactions with nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine involves its interaction with specific molecular targets. The aziridine moiety is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. This interaction can result in the modulation of biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine cores but different substituents may exhibit different biological activities and chemical reactivities.
Aziridine-Containing Compounds:
Chlorinated Phenyl Compounds: The presence of chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-7-6-15(10-17(16)19-8-1-2-9-19)21-12-14-11-20(14)13-4-3-5-13/h6-7,10,13-14H,1-5,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMYNUOFBDKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)OCC3CN3C4CCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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